

# **Application Notes and Protocols: Conjugation Chemistry for Fluorescent Red NIR 880**

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Compound of Interest		
Compound Name:	Fluorescent red NIR 880	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the conjugation chemistry for "Fluorescent red NIR 880" (also known as DY-880), a near-infrared (NIR) dye with an absorption maximum at 880 nm.[1] Due to the limited publicly available data for this specific dye, this document also includes comprehensive data and protocols for the well-characterized and spectrally similar NIR dye, IRDye® 800CW, as a practical reference. These protocols can be adapted for Fluorescent red NIR 880 and other similar NIR dyes.

Near-infrared (NIR) fluorescent dyes are invaluable tools in biomedical research and drug development, offering significant advantages for in vivo imaging, including deeper tissue penetration and lower autofluorescence compared to visible light fluorophores.[2][3][4] This allows for highly sensitive detection of biological targets in deep tissue contexts.

# **Dye Properties and Characteristics**

A clear understanding of the photophysical and chemical properties of the fluorescent dye is crucial for successful conjugation and imaging experiments. While detailed information for **Fluorescent red NIR 880** is limited, the properties of IRDye® 800CW, a widely used NIR dye, are provided for comparison.



Property	Fluorescent red NIR 880 (DY-880)	IRDye® 800CW
Appearance	Brownish red crystalline powder[1]	Lyophilized solid
Maximum Absorption (λmax)	880 ± 2 nm (in Ethanol)[1]	773 nm[5]
Maximum Emission (λem)	~890-900 nm (Estimated)	792 nm[5]
Molar Extinction Coefficient ( $\epsilon$ )	Data not available	~210,000 cm-1M-1
Quantum Yield (Φ)	Data not available	Data not available in provided snippets
Reactive Forms Available	Data not available in provided snippets	NHS Ester,[5][6][7] Maleimide[8][9]
Solubility	Soluble in Ethanol[1]	Soluble in water and DMSO[6]

# **Common Conjugation Chemistries for NIR Dyes**

The choice of conjugation chemistry depends on the available functional groups on the biomolecule of interest (e.g., protein, antibody, peptide, or oligonucleotide) and the desired site of labeling. The most common strategies involve the reaction of the dye with primary amines or free thiols on the biomolecule.

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Caption: Overview of common bioconjugation strategies for fluorescent NIR dyes.

# **Amine-Reactive Conjugation using NHS Esters**

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used to label proteins and other biomolecules.[10] They react with primary amines (-NH<sub>2</sub>) found on lysine residues and the N-terminus of proteins to form stable amide bonds.

Protocol: Labeling an Antibody with an NHS Ester-Activated NIR Dye (Adapted from IRDye® 800CW NHS Ester protocols)



#### Materials:

- Antibody or protein to be labeled (1 mg/mL in amine-free buffer)
- NHS Ester-activated NIR dye (e.g., IRDye® 800CW NHS Ester)
- Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Prepare the Biomolecule: Dissolve the antibody or protein in the conjugation buffer at a concentration of 1-10 mg/mL.
- Prepare the Dye Solution: Immediately before use, dissolve the NHS ester-activated NIR dye
  in a small amount of DMSO or DMF to create a 10-20 mM stock solution.
- Conjugation Reaction:
  - Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically for each biomolecule.
  - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring, protected from light.
- Quench the Reaction (Optional): Add quenching solution to stop the reaction by reacting with any remaining NHS ester. Incubate for 30 minutes.
- Purification: Remove unconjugated dye using a size-exclusion chromatography column or dialysis.



 Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength (e.g., ~880 nm for Fluorescent red NIR 880) and at 280 nm for the protein.

## **Thiol-Reactive Conjugation using Maleimides**

Maleimide chemistry targets the thiol (sulfhydryl) groups of cysteine residues, forming a stable thioether bond. This method allows for more site-specific labeling if the location of cysteine residues is known or has been engineered.

Protocol: Labeling a Protein with a Maleimide-Activated NIR Dye (Adapted from IRDye® 800CW Maleimide protocols)[8]

#### Materials:

- · Protein with free thiol groups
- Maleimide-activated NIR dye (e.g., IRDye® 800CW Maleimide)
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5. [11]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.
- Anhydrous DMSO or DMF
- Purification column

#### Procedure:

- Reduce Disulfide Bonds (if necessary): If the cysteine residues are in disulfide bonds, they
  must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60
  minutes at room temperature. Remove the excess TCEP using a desalting column.
- Prepare the Dye Solution: Immediately before use, dissolve the maleimide-activated dye in DMSO or DMF to a concentration of 10-20 mM.



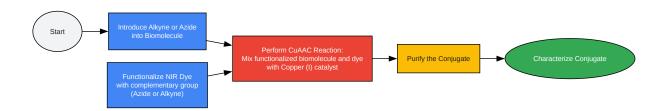
- Conjugation Reaction:
  - Add a 10-20 fold molar excess of the dissolved maleimide dye to the reduced protein solution.[11]
  - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring,
     protected from light.[11]
- Purification: Separate the labeled protein from unreacted dye and other reagents using sizeexclusion chromatography or dialysis.

## **Click Chemistry**

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[12] This approach requires the biomolecule and the dye to be functionalized with an azide and an alkyne group, respectively (or vice versa).

Conceptual Workflow for Click Chemistry Conjugation:

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Caption: A generalized workflow for NIR dye conjugation using click chemistry.

# **Application: In Vivo Imaging Workflow**



NIR-labeled biomolecules are frequently used for in vivo imaging to track their biodistribution, target engagement, and for diagnostic purposes.

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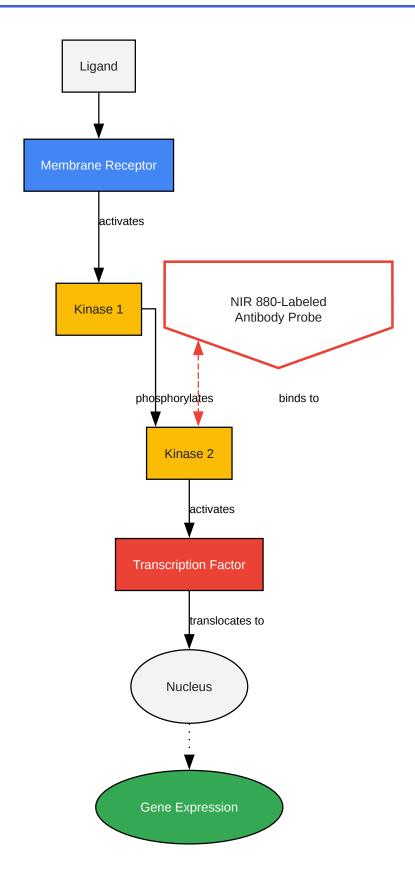
Caption: A typical experimental workflow for in vivo imaging using a NIR-dye conjugate.

# **Application: Signaling Pathway Analysis**

Fluorescently labeled probes can be used to visualize and quantify components of signaling pathways within cells. By conjugating a NIR dye to a molecule that binds to a specific protein in a pathway, researchers can track its localization and expression levels under different conditions.

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